2-Amino-5-methylnicotinonitrile
Overview
Description
2-Amino-5-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Plant Growth Regulators : 2-Amino-5-methylnicotinonitrile derivatives have been explored for their potential as plant growth regulators. One study synthesized various derivatives, including 2-[(triphenylphosphoranylidene)amino]tetrazolo[1,5-a]pyridine, which showed effectiveness as wheat growth regulators (Dyadyuchenko et al., 2018).
Chemical Synthesis and Reactions
- Regioselective Reactions : Research has demonstrated the regioselective nucleophilic substitution of chlorine in 2,6-dichloro-4-methylnicotinonitrile to form triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, highlighting the compound's utility in chemical synthesis (Dyadyuchenko et al., 2021).
Applications in Medicine
- Anticancer Properties : A study focused on synthesizing various 2-amino-3-cyanopyridine derivatives from 2-Aminonicotinonitrile and evaluating their potential as anticancer agents. This research adds to the understanding of its applications in medicinal chemistry (Mansour et al., 2021).
Material Science Applications
- Novel Synthesis Techniques : Research into the nucleophilic recyclization of pyridinium salts for synthesizing 2-methylnicotinonitrile derivatives offers insights into new methods in material science (Duan et al., 2022).
Advanced Organic Chemistry
- Synthesis of Complex Compounds : The base-catalyzed ring transformation of 2H-pyran-2-ones into aminonicotinonitriles and diaminopyridines demonstrates the compound's role in creating complex organic structures (Farhanullah et al., 2003).
Novel Organic Reactions
- Oxidation Mechanisms : A study investigated the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as a catalyst, providing insights into novel oxidation mechanisms in organic chemistry (Zolfigol et al., 2017).
Neuroscience Research
- Alzheimer's Disease Imaging : this compound derivatives have been utilized in neuroimaging for Alzheimer's disease, providing a non-invasive technique to monitor neurofibrillary tangles and beta-amyloid plaques (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKFORLRLLVDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517311 | |
Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-78-7 | |
Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.